2,4-Dimethylthiazole
Overview
Description
2,4-Dimethylthiazole is a chemical compound with the molecular formula C5H7NS . It is used in the preparation of insect repellants and also functions as an anesthetic for aquatic animals . It is a flavor component of peanut oils .
Synthesis Analysis
2,4-Dimethylthiazole can be synthesized from Thioacetamide and Bromoacetone .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylthiazole consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The average mass is 113.181 Da and the monoisotopic mass is 113.029922 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dimethylthiazole are not detailed in the search results, a study has shown that attaching 2,4-dimethylthiazole to a photochromic triangle terthiophene dye significantly affects both the photochromism and fluorescence of the triangle terthiophene .Physical And Chemical Properties Analysis
2,4-Dimethylthiazole has a density of 1.1±0.1 g/cm3, a boiling point of 153.4±9.0 °C at 760 mmHg, and a vapor pressure of 4.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.4±3.0 kJ/mol and the flash point is 46.0±7.6 °C . The index of refraction is 1.531 .Scientific Research Applications
1. Spectroscopic and Computational Studies
- 5-Acetyl-2,4-Dimethylthiazole Analysis: Avcı et al. (2019) conducted a comprehensive study on 5-acetyl-2,4-dimethylthiazole, analyzing its molecular geometric parameters, vibrational wavenumbers, and nonlinear optical properties using spectroscopic methods and DFT calculations. The compound exhibited potential as an antiproliferative and antibacterial agent, which was confirmed through molecular docking studies targeting vascular endothelial growth factor (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) (Avcı, Dede, Bahçelī, & Varkal, 2019).
2. Biochemical and Pharmacological Properties
- Biological Activities of Thiazole Derivatives: Yurttaş et al. (2018) synthesized new thiazole derivatives, including those based on 2-amino-4,5-dimethylthiazole, and evaluated their antiproliferative activity on various cell lines. The study highlighted the diverse biological activities of thiazole derivatives, particularly in terms of their cytotoxic and antitumor efficacies (Yurttaş, Demir, & Çiftçi, 2018).
3. Chemotherapeutic Applications
- Anticancer Activity of Thiazole-Hydrazone Derivatives: Evren et al. (2020) designed and synthesized novel 4,5-dimethyl thiazole-hydrazone derivatives, assessing their anticancer activity against lung adenocarcinoma and glioma cells. The study provided insights into the structure-activity relationship of these compounds, indicating their potential in cancer treatment (Evren, Yurttaş, Eksellı, Aksoy, & Akalın-Çiftçi, 2020).
4. Chemical Synthesis and Modification
- Rearrangement of 2,4-Dimethylthiazole 3-Oxide: Anderson, Barnes, and Khan (1964) studied the rearrangement of 2,4-dimethylthiazole 3-oxide with acetic anhydride, revealing the production of specific acetoxymethyl-methylthiazole compounds. This study provides valuable insights into the chemical behavior and potential synthetic applications of 2,4-dimethylthiazole derivatives (Anderson, Barnes, & Khan, 1964).
5. Molecular Docking Studies
- Inhibitory Effect of Thiazole Derivatives: The research by Avcı et al. also included molecular docking studies, demonstrating the inhibitory effect of 5-acetyl-2,4-dimethylthiazole on specific enzymes, suggesting its potential application in drug development for various diseases (Avcı et al., 2019).
6. Pharmacological Research
- Selective Bromination of 4,5-Dimethylthiazole: Hariri et al. (1998) conducted a study on the selective bromination of 4,5-dimethylthiazole, which is critical for the synthesis of various pharmacologically active molecules. This research provides a foundation for the synthesis of more complex thiazole derivatives with potential therapeutic applications (Hariri, Galley, Pautet, & Fillion, 1998).
7. Microwave Spectroscopy in Chemical Analysis
- Coupled Large Amplitude Motions in Thiazole: Van et al. (2020) investigated the microwave spectrum of 4,5-dimethylthiazole, focusing on its internal rotations and nitrogen quadrupole hyperfine structures. This study is significant for understanding the dynamic behavior of thiazole molecules, which can influence their reactivity and interactions in various chemical and biological systems (Van, Nguyen, Stahl, Nguyen, & Kleiner, 2020).
Safety And Hazards
2,4-Dimethylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers One relevant paper is “Photo-Induced Fluorochromism of a Star-Shaped Photochromic Dye with 2,4-Dimethylthiazole Attaching to Triangle Terthiophene” published in the Journal of Fluorescence . The paper discusses the synthesis of a photochromic triangle terthiophene dye with 2,4-dimethylthiazole attached and its photochromic properties when irradiated with UV/Vis light alternately .
properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSLLHNATPQFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060250 | |
Record name | Thiazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
145.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,4-Dimethylthiazole | |
CAS RN |
541-58-2 | |
Record name | 2,4-Dimethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYLTHIAZOLE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7510 | |
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Record name | Thiazole, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thiazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.989 | |
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Record name | 2,4-DIMETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT97038OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,4-Dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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